Cas no 887896-07-3 (N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide)

N-(4-chlorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide is a structurally complex organic compound featuring a benzofuran core substituted with a carboxamide group and a sulfonamide-linked morpholine moiety. Its design incorporates both aromatic and heterocyclic components, which may enhance binding affinity and selectivity in pharmacological or biochemical applications. The presence of the 4-chlorophenyl group and morpholine sulfonyl functionality suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The compound's stability and synthetic versatility make it a candidate for further exploration in targeted research applications. Its precise properties would depend on structural optimization and experimental validation.
N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide structure
887896-07-3 structure
Product Name:N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide
CAS No:887896-07-3
MF:C26H22ClN3O6S
MW:539.987384319305
CID:6327608
PubChem ID:16814746
Update Time:2025-06-09

N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide
    • N-(4-chlorophenyl)-3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
    • F0666-1105
    • 887896-07-3
    • AB00671593-01
    • N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide
    • N-(4-chlorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide
    • AKOS024594400
    • Inchi: 1S/C26H22ClN3O6S/c27-18-7-9-19(10-8-18)28-26(32)24-23(21-3-1-2-4-22(21)36-24)29-25(31)17-5-11-20(12-6-17)37(33,34)30-13-15-35-16-14-30/h1-12H,13-16H2,(H,28,32)(H,29,31)
    • InChI Key: CLNNIZQVWLWPOM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1=C(C2C=CC=CC=2O1)NC(C1C=CC(=CC=1)S(N1CCOCC1)(=O)=O)=O)=O

Computed Properties

  • Exact Mass: 539.0917843g/mol
  • Monoisotopic Mass: 539.0917843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 908
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 126Ų

N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide

Introduction to N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide (CAS No. 887896-07-3)

N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide, identified by its CAS number 887896-07-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly its dual benzamido and benzofuran moieties, contribute to its unique chemical properties and potential therapeutic applications.

The4-chlorophenyl substituent in the molecule plays a crucial role in modulating its interactions with biological targets. Chlorophenyl groups are frequently incorporated into drug molecules due to their ability to enhance binding affinity and selectivity. In the context of N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide, this moiety likely contributes to the compound's binding efficacy by forming critical hydrogen bonds or hydrophobic interactions with receptor sites. This feature is particularly relevant in the development of targeted therapies where precise molecular recognition is paramount.

The presence of the morpholine-4-sulfonyl group further enhances the compound's pharmacological profile. Morpholine derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The sulfonamide functionality, in particular, is a common pharmacophore in medicinal chemistry due to its ability to engage in multiple binding interactions with biological targets. The combination of these structural elements in N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide suggests that it may exhibit a range of therapeutic effects, making it a valuable candidate for further investigation.

In recent years, there has been a growing interest in exploring novel scaffolds for drug development. The benzofuran core is one such scaffold that has shown considerable promise in various therapeutic areas. Benzofuran derivatives are known for their structural diversity and biological activity, making them attractive for designing new drugs. The incorporation of additional functional groups, such as the benzamido and morpholine-sulfonyl moieties in N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide, further expands its potential applications. These modifications can fine-tune the compound's pharmacokinetic and pharmacodynamic properties, ultimately enhancing its therapeutic efficacy.

The synthesis of N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, is often employed to construct the complex molecular framework efficiently. These methods not only improve the synthetic route but also allow for greater control over the stereochemistry of the product, which is critical for biological activity.

The biological evaluation of N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide has revealed several promising activities. Initial studies have shown that this compound exhibits potent inhibitory effects on various enzymes and receptors relevant to human diseases. For instance, it has demonstrated significant activity against enzymes involved in inflammation and pain pathways, suggesting potential applications in treating chronic inflammatory conditions. Additionally, preliminary data indicate that it may have antitumor properties by interfering with key signaling pathways associated with cancer cell proliferation.

The molecular interactions between N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide and its target proteins have been investigated using computational modeling techniques. These studies have provided valuable insights into how the compound binds to its biological targets and how this interaction translates into therapeutic effects. By understanding these molecular mechanisms, researchers can design analogs with improved potency and selectivity. This approach aligns with the broader goals of structure-based drug design, where computational tools are used to guide the development of novel therapeutics.

In conclusion, N-(4-chlorophenyl)-3-4-(morpholine-4-sulfonyl)benzamido-1-benzofuran-2-carboxamide (CAS No. 887896-07-3)

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